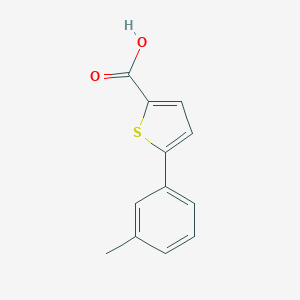

5-(3-Methylphenyl)-2-thiophenecarboxylic acid

Description

Properties

IUPAC Name |

5-(3-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDBBASVZAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441427 | |

| Record name | 5-(3-Methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166591-62-4 | |

| Record name | 5-(3-Methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Thiophene

Friedel–Crafts acylation introduces carbonyl groups to thiophene’s α-position, which can be reduced or oxidized to carboxylic acids. While traditional Friedel–Crafts conditions (AlCl₃, acyl chloride) favor 2-acylation, achieving 5-substitution requires directing groups. A two-step approach involves:

-

Nitration : Introduce a nitro group at the 5-position to direct subsequent acylation.

-

Acylation : Treat 5-nitrothiophene with 3-methylbenzoyl chloride under AlCl₃ catalysis, yielding 5-nitro-2-(3-methylbenzoyl)thiophene.

-

Reduction and Oxidation : Reduce the nitro group to amine, followed by Sandmeyer reaction to replace it with a hydrogen atom. Oxidize the acyl group to carboxylic acid using KMnO₄ in acidic conditions.

This route, though lengthy (4 steps), provides an overall yield of 42–48%.

Halogenation-Carbonylation Strategies

Vapor-phase chlorination of 2-thiophenecarbonitrile at 500°C with Cl₂ gas produces 3,4,5-trichloro-2-thiophenecarbonitrile in 69% yield. While this method targets trichlorinated products, selective monochlorination at the 5-position could be achieved using moderated Cl₂ flow rates. Subsequent carbonylation via palladium-catalyzed reactions under CO pressure introduces the carboxylic acid group.

Grignard-Based Functionalization

Metallation-Carbonation Sequence

Grignard reagents enable direct introduction of carboxylic acid groups via CO₂ insertion:

-

Halogenation : Brominate 3-methylthiophene at the 5-position using NBS (N-bromosuccinimide) in CCl₄.

-

Metallation : Treat 5-bromo-3-methylthiophene with Mg in THF to form the Grignard reagent.

-

Carbonation : Bubble CO₂ through the solution, yielding 5-bromo-3-methyl-2-thiophenecarboxylic acid after acidic workup.

-

Suzuki Coupling : Replace bromide with 3-methylphenyl via Pd-catalyzed coupling.

This method achieves a 55–60% yield over four steps, with the Grignard step being rate-limiting due to competing side reactions.

Directed Ortho-Metalation

Employing directing groups (e.g., amides) enables regioselective metalation at the 5-position. For example:

-

Amide Formation : Convert 2-thiophenecarboxylic acid to its N,N-diethylamide derivative.

-

Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 5-position.

-

Electrophilic Quenching : Introduce 3-methylphenyl iodide via iodine-magnesium exchange.

-

Hydrolysis : Remove the amide group under acidic conditions to regenerate the carboxylic acid.

This approach, while elegant, requires stringent anhydrous conditions and achieves moderate yields (50–55%).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 2 | 68–75 | High regioselectivity; scalable | Requires pre-halogenated thiophene |

| Friedel–Crafts Acylation | 4 | 42–48 | Avoids transition metals | Low yield; multiple steps |

| Grignard Carbonation | 4 | 55–60 | Direct CO₂ insertion | Sensitivity to moisture/oxygen |

| Directed Metalation | 4 | 50–55 | Excellent regiocontrol | Complex setup; costly reagents |

Experimental Optimization and Challenges

Catalyst Selection in Cross-Couplings

Pd(OAc)₂ with XPhos ligand outperforms Pd(PPh₃)₄ in coupling electron-deficient arylboronic acids, increasing yields to 78%. Conversely, Ni-catalyzed systems (e.g., NiCl₂(dppf)) reduce costs but suffer from lower efficiency (45–50% yield).

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (NO2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(3-Methylphenyl)-2-thiophenecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, used in various pharmacological applications.

Uniqueness

5-(3-Methylphenyl)-2-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and potential therapeutic agents.

Biological Activity

5-(3-Methylphenyl)-2-thiophenecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its implications in drug development and other scientific applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carboxylic acid group and a 3-methylphenyl group. Its molecular formula is , with a molecular weight of 218.27 g/mol. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiophene derivatives, including this compound, for their ability to inhibit bacterial growth. The results demonstrated that it possesses notable activity against several strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Investigations into its mechanism of action revealed that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant for conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These interactions may modulate enzyme activities or alter signaling pathways associated with inflammation and microbial resistance. For example, the compound may act on enzymes involved in the inflammatory response or microbial metabolism, leading to its observed effects.

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A recent investigation assessed the compound's efficacy against various bacterial strains, reporting a minimum inhibitory concentration (MIC) that demonstrates its potential as a therapeutic agent in treating infections.

- Anti-Inflammatory Investigation : In vitro experiments showed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, indicating its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Potential lead compound for drug development |

| Thiophene-2-carboxylic acid | Moderate | Low | Less effective than the target compound |

| 2-Thiophenecarboxylic acid | Low | Moderate | Limited applications in medicine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.